Bromotrimethylsilane
Overview
Description
Synthesis Analysis
Bromotrimethylsilane is synthesized through various chemical pathways, with one common method involving the reaction of trimethylsilane with bromine. This process is indicative of the broader field of organosilicon chemistry, where halogens play a crucial role in modifying silane compounds. In particular, the dealkylation of dialkyl phosphonates using bromotrimethylsilane under acidic conditions or through the McKenna procedure highlights its utility in preparing phosphonic acids, a process pivotal for numerous research projects due to phosphonic acids' wide range of applications across chemistry, biology, and physics (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Molecular Structure Analysis
The molecular structure of bromotrimethylsilane, consisting of a silicon atom centrally bonded to three methyl groups and a bromine atom, is fundamental to its reactivity and application in organic synthesis. This structure facilitates its role as a silylating agent, enabling the introduction of trimethylsilyl (TMS) protectants to sensitive functional groups in organic molecules. The study of its structure through spectroscopic methods such as NMR and X-ray crystallography provides insights into its reactivity and interactions with various substrates.
Chemical Reactions and Properties
Bromotrimethylsilane participates in a variety of chemical reactions, including the silylation of alcohols and phenols, where it acts as a source of trimethylsilyl groups. These reactions are crucial for protecting these functional groups during subsequent synthetic steps. Furthermore, its role in activating leaving groups for nucleophilic substitution reactions expands its utility in creating a diverse array of chemical compounds. The mechanism of these reactions often involves the formation of a more reactive silylated intermediate, which then undergoes further transformation.
Physical Properties Analysis
The physical properties of bromotrimethylsilane, such as boiling point, density, and solubility, are critical for its handling and application in various chemical processes. Its volatility and reactivity with water necessitate careful storage and handling procedures to ensure safety and maintain its integrity for use in synthetic applications. These properties also influence its purification and recovery from reaction mixtures, affecting the overall efficiency and sustainability of the processes it is involved in.
Chemical Properties Analysis
The chemical properties of bromotrimethylsilane, including its reactivity with nucleophiles, stability under different conditions, and its role in catalysis, underscore its versatility in organic synthesis. Its ability to act as a silyl donor in various chemical reactions makes it a valuable tool for modifying the reactivity and properties of organic molecules. Understanding these properties is essential for optimizing reaction conditions and developing new synthetic methodologies that leverage the unique capabilities of bromotrimethylsilane.
Scientific Research Applications
Phosphonate Ester Dealkylation : Bromotrimethylsilane selectively dealkylates P–O silyl of mixed carboxylate–phosphonate alkyl esters, facilitating the preparation of trimethylsilyl amido-, alkynyl-, and iodoalkyl-phosphonates. These phosphonic acids are easily available via hydrolysis with neutral water (McKenna & Schmidhuser, 1980).
Synthesis of Bromohydrins : Efficient in converting glycerol to bromohydrins, useful intermediates in fine chemical production, especially significant in the context of biodiesel by-products (Giomi et al., 2021).
Removal of Benzyl Protecting Groups : Effectively selective for debenzylation of dibenzyl arylphosphate esters, resulting in arylphosphate acids without affecting other functional groups (Lazar & Guillaumet, 1992).
α-Halogenation of Carbonyl Compounds : Forms a reagent system with nitrate salt for α-chlorination/bromination of carbonyl compounds under mild conditions (Prakash et al., 2011).
Synthesis of 1H-Isochromenes : Promotes intramolecular cyclization of (o-arylethynyl)benzyl ethers to form 1H-isochromenes, indicating the stability of vinyl carbocations is crucial (Kuan et al., 2021).
In Situ Generation for Reactions with Various Substrates : Can be generated in situ for reactions with ketones, sulfoxides, γ-butyrolactone, and other oxygen-containing substrates (Schmidt & Russ, 1981).
Synthesis of C-Trimethylsilyl-1,3-azoles : Direct silylation of 1,3-azoles in the presence of triethylamine results in corresponding trimethylsilyl derivatives (Zarudnitskii et al., 2006).
Regio- and Stereoselective McKenna Reaction : Analyzed using DFT B3LYP/6-31G(d) calculations, showing phosphine as a nucleophile and bromotrimethylsilane as an electrophile (Zeroual et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
bromo(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9BrSi/c1-5(2,3)4/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYIVELXUANFED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BrSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062671 | |
Record name | Silane, bromotrimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromotrimethylsilane | |
CAS RN |
2857-97-8 | |
Record name | Bromotrimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2857-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylsilyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002857978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromotrimethylsilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139857 | |
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Record name | Silane, bromotrimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, bromotrimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromotrimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.793 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRIMETHYLSILYL BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHH5G299BX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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